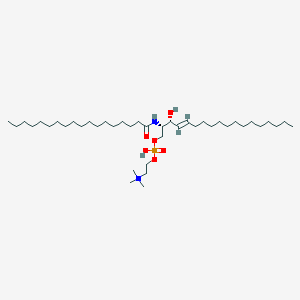
Sphingomyelin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sphingomyelin is a type of sphingolipid found in animal cell membranes, especially in the membranous myelin sheath that surrounds some nerve cell axons . It usually consists of phosphocholine and ceramide, or a phosphoethanolamine head group . In humans, sphingomyelin represents 85% of all sphingolipids, and typically makes up 10–20 mol % of plasma membrane lipids .
Synthesis Analysis
The synthesis of sphingomyelin involves the enzymatic transfer of a phosphocholine from phosphatidylcholine to a ceramide . The first committed step of sphingomyelin synthesis involves the condensation of L-serine and palmitoyl-CoA . This reaction is catalyzed by serine palmitoyltransferase .Molecular Structure Analysis
Sphingomyelin’s unique structure is characterized by a sphingoid base, a long-chain fatty acid, and a phosphorylcholine head group . This distinct arrangement is critical for maintaining membrane integrity and stability .Chemical Reactions Analysis
Sphingomyelinases hydrolyse sphingomyelin, releasing ceramide and creating a cascade of bioactive lipids . These lipids include sphingosine and sphingosine-1-phosphate, all of which have a specific signaling capacity .Physical And Chemical Properties Analysis
Sphingomyelin molecules are shaped like a cylinder . The hydrophobic chains of sphingomyelin tend to be much more saturated than other phospholipids . The main transition phase temperature of sphingomyelins is also higher compared to the phase transition temperature of similar phospholipids, near 37 C .Wissenschaftliche Forschungsanwendungen
Nutritional Functions and Applications in Food
Sphingomyelin and its metabolites play signaling roles in the regulation of human health. They are common structural components of cell membranes and are crucial for cell functions in physiological and pathophysiological conditions . As nutrients, dietary sphingomyelin and its metabolites have wide applications in the food and pharmaceutical industry .
Role in Chronic Metabolic Diseases
The production of endogenous sphingomyelin is linked to pathological changes in obesity, diabetes, and atherosclerosis. However, dietary supplementations of sphingomyelin and its metabolites have been shown to maintain cholesterol homeostasis and lipid metabolism, and to prevent or treat these diseases .
Impact on Metabolic Parameters
Dietary sphingomyelin supplementation has been found to have a protective effect on blood lipid profiles and insulin level, but had limited impacts on other metabolic parameters in adults without Metabolic Syndrome (MetS) .
Role in Immune Response and Inflammation
Sphingolipid metabolism induces immune response and inflammation by creating an S1P gradient in which lymphocytes exit the low-S1P environment in lymphoid organs and tissues where T cells are initially activated and enter the high-S1P environment of bloodstream and circulatory fluids .
Influence on Disease Progression
Abnormal sphingomyelin metabolism influences disease progression and potential therapeutic interventions .
Role in Cancer Research
Sphingomyelin metabolism plays a role in the changes induced via vitamin C in two breast cancer cell lines - low and high metastatic .
Wirkmechanismus
Target of Action
Sphingomyelin (SM) is a type of sphingolipid found in animal cell membranes, especially in the membranous myelin sheath that surrounds some nerve cell axons . It plays significant roles in cellular signaling pathways . The primary targets of sphingomyelin are the cell surface membranes where it contributes to the formation of specialized liquid-ordered domains called lipid rafts . These lipid rafts are involved in cell signaling, lipid and protein sorting, and membrane trafficking .
Mode of Action
Sphingomyelin interacts with its targets primarily through its metabolism. The degradation and synthesis of sphingomyelin produce important second messengers for signal transduction . Sphingomyelinases (SMases) hydrolyze sphingomyelin, releasing ceramide and creating a cascade of bioactive lipids . These lipids include sphingosine and sphingosine-1-phosphate, all of which have a specific signaling capacity .
Biochemical Pathways
The metabolism of sphingomyelin involves complex biochemical pathways. The de novo synthesis via sphingomyelin synthases (SMSs) is the most important pathway of sphingomyelin formation in a cell . The degradation of sphingomyelin by sphingomyelinases (SMases) leads to the production of ceramide, a bioactive lipid that mediates the effects of cell growth, cell differentiation, and apoptosis .
Pharmacokinetics
It is known that sphingomyelinases, enzymes that hydrolyze sphingomyelin, play crucial roles in cardiovascular physiology and pathophysiology . Inhibitors of sphingomyelinases have been suggested as potential tools for the treatment of cardiovascular diseases .
Result of Action
The action of sphingomyelin results in various cellular effects. An abnormal increase in sphingomyelin content in the cell surface membrane reduces membrane fluidity and permeability, and increases its rigidity and strength . This leads to loss of contact inhibition and self-control mechanisms, decrease in cell-to-cell communication, reduced or inhibited cell surface molecules expression and signaling pathway coordination, and uncontrolled proliferation .
Action Environment
The action of sphingomyelin is influenced by environmental cues. Sphingolipids, including sphingomyelin, can be synthesized or degraded to modulate cellular responses according to environmental cues . The balance among the different sphingolipids is important for directing immune responses .
Safety and Hazards
Zukünftige Richtungen
Dietary sphingomyelin and its metabolites have been shown to maintain cholesterol homeostasis and lipid metabolism, and to prevent or treat diseases such as obesity, diabetes, and atherosclerosis . This shows that dietary sphingomyelin and its metabolites are candidates for food additives and functional food development for the prevention and treatment of chronic metabolic diseases in humans .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sphingomyelin involves the condensation of a ceramide and phosphocholine.", "Starting Materials": ["Ceramide", "Phosphocholine"], "Reaction": [ "Ceramide is reacted with phosphocholine in the presence of sphingomyelin synthase enzyme.", "The reaction forms Sphingomyelin and diacylglycerol as a byproduct.", "The reaction is catalyzed by sphingomyelin synthase enzyme which transfers the phosphocholine head group from phosphatidylcholine to ceramide." ] } | |
CAS-Nummer |
85187-10-6 |
Produktname |
Sphingomyelin |
Molekularformel |
C41H84N2O8P+ |
Molekulargewicht |
732.1 g/mol |
IUPAC-Name |
2-[hydroxy-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C41H83N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,39-40,44H,6-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/p+1/b34-32+/t39-,40+/m0/s1 |
InChI-Schlüssel |
FNTDHZPGGKYWES-UPGBQNGXSA-O |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O |
Aussehen |
Unit:25 mgSolvent:nonePurity:98+%Physical solid |
Physikalische Beschreibung |
Solid |
Synonyme |
SPM; Ceramide-1-phosphorylcholine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




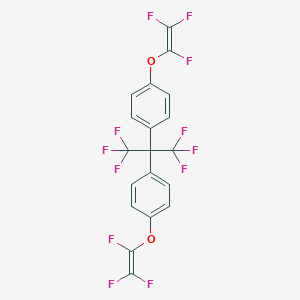
![5-Methoxy-11,12-dihydroindolo[2,3-a]carbazole-6-carbonitrile](/img/structure/B164442.png)
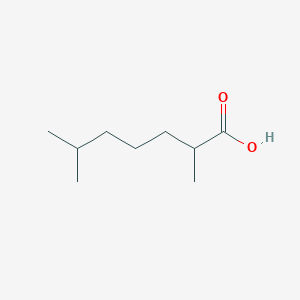
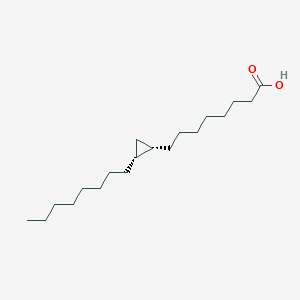
![Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate](/img/structure/B164451.png)
![(2S)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid](/img/structure/B164452.png)
![[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164454.png)
![2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B164457.png)
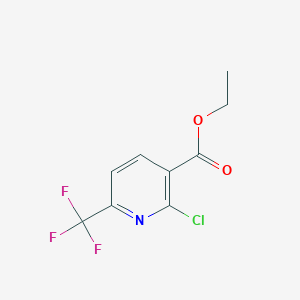
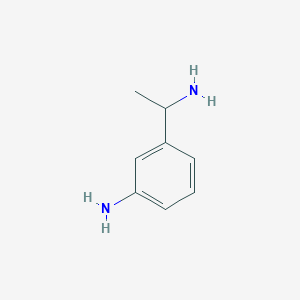
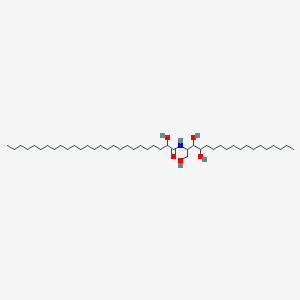
![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)
